molecular formula C15H15NO2 B1643037 N,2-Diphenylalanine CAS No. 2825-64-1

N,2-Diphenylalanine

Cat. No.: B1643037
CAS No.: 2825-64-1
M. Wt: 241.28 g/mol
InChI Key: AAEHCOPCHOUPLL-OAHLLOKOSA-N
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Description

N,2-Diphenylalanine is an unnatural amino acid that has garnered significant interest in recent years. It is structurally similar to the amino acids alanine and phenylalanine. This compound is known for its ability to form pseudopeptide analogues, which can inhibit certain enzymes . The molecular formula of this compound is C15H15NO2, and it has a molar mass of 241.29 g/mol .

Biochemical Analysis

Biochemical Properties

N,2-Diphenylalanine plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including peptides and proteins, and can self-assemble into highly ordered supramolecular architectures . The nature of these interactions is primarily driven by the unique structure of this compound, which allows it to form stable bonds with other molecules.

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its ability to form nanostructures. For instance, diphenylalanine-based peptide nanomaterials have been used in the fabrication of nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids .

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its ability to self-assemble into ordered nanostructures. This self-assembly is facilitated by hydrogen bonding between the NH₂ and COOH groups. This unique property allows this compound to interact with other biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, temperature-dependent Raman spectra in self-assembled diphenylalanine microtubes grown from the solution have shown anomalous temperature behavior . This includes a structural phase transition at 398 K, which is associated with the release of water molecules from nanochannels .

Metabolic Pathways

It is known that diphenylalanine is a key component in the formation of peptide nanotubes

Transport and Distribution

This compound is known to self-assemble into nanostructures, which can be transported and distributed within cells and tissues . The transport and distribution of this compound are likely facilitated by its ability to form stable bonds with other molecules.

Subcellular Localization

The subcellular localization of this compound is largely dependent on its ability to form nanostructures. These nanostructures can be localized in various compartments or organelles within the cell, depending on their specific functions

Chemical Reactions Analysis

Types of Reactions: N,2-Diphenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

N,2-Diphenylalanine is unique due to its structural properties and self-assembly capabilities. Similar compounds include:

This compound stands out due to its ability to form pseudopeptide analogues and its diverse applications in various fields of research and industry.

Properties

CAS No.

2825-64-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2R)-2-anilino-2-phenylpropanoic acid

InChI

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1

InChI Key

AAEHCOPCHOUPLL-OAHLLOKOSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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